molecular formula C10H13NO2 B2604678 Methyl 4-amino-2-ethylbenzoate CAS No. 1211589-24-0

Methyl 4-amino-2-ethylbenzoate

Cat. No. B2604678
M. Wt: 179.219
InChI Key: GUDJDBHCUBLRBQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-ethylbenzoate is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of Methyl 4-amino-2-ethylbenzoate involves hydrogenation of methyl 4-nitro-2-vinylbenzoate in methanol at 5 bar for 15 hours . The solution is then filtered through kieselguhr, and the solvent is distilled off under reduced pressure. The residue is chromatographed using silica gel with cyclohexane/ethyl acetate (ratio 3:1) as the eluent .


Molecular Structure Analysis

The molecular structure of Methyl 4-amino-2-ethylbenzoate includes a total of 26 bonds . It contains 13 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Physical And Chemical Properties Analysis

Methyl 4-amino-2-ethylbenzoate is a solid compound . It is stable under normal conditions and incompatible with strong oxidizing agents, strong bases, and strong acids .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Methyl 4-amino-2-ethylbenzoate serves as a precursor in the synthesis of new thiazolopyrimidine derivatives with potential antimicrobial properties. For instance, Balkan et al. (2001) synthesized thiazolopyrimidine derivatives starting from a related compound, evaluating their antimicrobial activities against bacteria and yeasts. Their study found significant inhibitory effects against Gram-positive bacteria and yeasts for one of the compounds, highlighting the chemical's role in developing new antimicrobial agents A. Balkan, Hüsne Urgun, M. Özalp, 2001.

Synthesis of Advanced Organic Molecules

Wang Yu (2008) detailed the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid. The process involved methylation, ethylation, and oxidation steps, showcasing the utility of Methyl 4-amino-2-ethylbenzoate derivatives in synthesizing complex organic molecules for pharmaceutical applications Wang Yu, 2008.

Functionalization of Poly(ethylene glycol)

Sedlák et al. (2008) developed a new and simple synthetic method for carboxylic acid functionalized poly(ethylene glycol) using alkylation of Methyl 4-hydroxybenzoate. This research demonstrates the chemical's utility in modifying poly(ethylene glycol) for potential use in biomedical and pharmaceutical applications, enhancing the solubility and functionality of polymers M. Sedlák, Pavel Drabina, M. Svobodová, J. Hanusek, 2008.

Analytical and Spectral Studies

The analytical and spectral studies of compounds derived from Methyl 4-amino-2-ethylbenzoate, such as the environmental behavior of UV filters like Ethyl-4-aminobenzoate, offer insights into the environmental fate and transformation products of these chemicals. Li et al. (2017) investigated the occurrence, transformation products, and toxicity of Ethyl-4-aminobenzoate, shedding light on its environmental impact and behavior A. J. Li, Ziye Sang, Chi-Hang Chow, Japhet Cheuk-Fung Law, Ying Guo, K. Leung, 2017.

Safety And Hazards

Methyl 4-amino-2-ethylbenzoate is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers on Methyl 4-amino-2-ethylbenzoate include studies on its synthesis, structural analysis, spectroscopic characterization, and second-order hyperpolarizability . More information can be found in the MSDS and related peer-reviewed papers .

properties

IUPAC Name

methyl 4-amino-2-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDJDBHCUBLRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-ethylbenzoate

Synthesis routes and methods

Procedure details

15.0 g (72.3 mmol) of methyl 4-nitro-2-vinylbenzoate in 150 ml of methanol were hydrogenated in an autoclave at 5 bar for 15 hours. The solution was filtered through kieselguhr, the solvent was distilled off under reduced pressure, and the residue was chromatographed using silica gel with cyclohexane/ethyl acetate (ratio 3:1) as the eluent. 2.4 g (24% of theory) of methyl 4-amino-2-ethylbenzoate were obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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